Dnp-peg2-nhco-C2-dbco
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Overview
Description
Dnp-peg2-nhco-C2-dbco is a clickable hapten that bears a dinitrophenyl moiety as the antibody-recruiting motif at one end, a polyethylene glycol chain as a spacer, and a dibenzocyclooctene at the other end for the strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry . This compound is widely used in bioconjugation and click chemistry applications due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-peg2-nhco-C2-dbco involves several key steps:
Formation of the Dinitrophenyl Moiety: The dinitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Polyethylene Glycol Chain Attachment: The polyethylene glycol chain is attached to the dinitrophenyl moiety through etherification reactions, often using tosyl chloride as a catalyst.
Formation of the Dibenzocyclooctene Moiety: The dibenzocyclooctene group is synthesized through cycloaddition reactions, using reagents such as copper(I) iodide and sodium ascorbate.
Final Assembly: The final compound is assembled through amide bond formation, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reagent concentrations.
Purification: Using techniques such as column chromatography and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to ensure the purity and consistency of the product
Chemical Reactions Analysis
Types of Reactions
Dnp-peg2-nhco-C2-dbco undergoes various chemical reactions, including:
Click Reactions: The compound is primarily used in SPAAC reactions, where it reacts with azide-functionalized molecules to form stable triazole linkages.
Substitution Reactions: The dinitrophenyl moiety can undergo nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide.
Reduction Reactions: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents such as tin(II) chloride
Common Reagents and Conditions
SPAAC Reactions: Copper-free click chemistry conditions, typically conducted in aqueous buffers or organic solvents.
Substitution Reactions: Basic conditions using sodium methoxide or other strong bases.
Reduction Reactions: Acidic conditions using tin(II) chloride or other reducing agents
Major Products Formed
Triazole Linkages: Formed during SPAAC reactions.
Substituted Aromatic Compounds: Formed during nucleophilic aromatic substitution reactions.
Amino-Substituted Compounds: Formed during reduction reactions
Scientific Research Applications
Dnp-peg2-nhco-C2-dbco has a wide range of scientific research applications, including:
Chemistry: Used in bioconjugation and click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, in biological systems.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Dnp-peg2-nhco-C2-dbco involves:
Antibody Recruitment: The dinitrophenyl moiety recruits antibodies, facilitating targeted binding to specific biomolecules.
Click Chemistry: The dibenzocyclooctene moiety participates in SPAAC reactions, forming stable triazole linkages with azide-functionalized molecules.
Molecular Targets and Pathways: The compound targets specific biomolecules through antibody recognition and click chemistry, enabling precise modifications and labeling
Comparison with Similar Compounds
Similar Compounds
Dnp-peg4-nhco-C2-dbco: Similar structure with a longer polyethylene glycol chain.
Dnp-peg2-nhco-C4-dbco: Similar structure with a longer carbon chain spacer.
Dnp-peg2-nhco-C2-azide: Similar structure with an azide group instead of dibenzocyclooctene
Uniqueness
Dnp-peg2-nhco-C2-dbco is unique due to its specific combination of the dinitrophenyl moiety, polyethylene glycol spacer, and dibenzocyclooctene group, making it highly effective in SPAAC reactions and antibody recruitment .
Properties
Molecular Formula |
C34H36N6O9 |
---|---|
Molecular Weight |
672.7 g/mol |
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-N'-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethyl]butanediamide |
InChI |
InChI=1S/C34H36N6O9/c41-32(36-16-15-34(43)38-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-30(26)38)13-14-33(42)37-18-20-49-22-21-48-19-17-35-29-12-11-28(39(44)45)23-31(29)40(46)47/h1-8,11-12,23,35H,13-22,24H2,(H,36,41)(H,37,42) |
InChI Key |
IDSUTCQAZYAIAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCC(=O)NCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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